

Application Notes and Protocols for Intracerebroventricular Injection of TAT-GluA2-3Y

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Compound of Interest		
Compound Name:	TAT-GluA2 3Y	
Cat. No.:	B611175	Get Quote

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Introduction

TAT-GluA2-3Y is a cell-permeable peptide that acts as a potent and specific inhibitor of AMPA receptor (AMPAR) endocytosis.[1] It is composed of the HIV-1 Tat protein transduction domain, which allows it to cross the blood-brain barrier and cell membranes, fused to a peptide sequence corresponding to the C-terminus of the GluA2 AMPAR subunit (YKEGYNVYG). This peptide competitively disrupts the interaction between GluA2 and endocytic machinery, thereby preventing the internalization of GluA2-containing AMPARs. This targeted action makes TAT-GluA2-3Y a valuable tool for investigating the roles of AMPAR trafficking in synaptic plasticity, learning, memory, and various neurological disorders.

Intracerebroventricular (ICV) injection is a key technique for delivering TAT-GluA2-3Y directly into the central nervous system, bypassing the peripheral circulation and ensuring its widespread distribution within the brain. These application notes provide a comprehensive overview of the use of TAT-GluA2-3Y via ICV injection, including its mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of its observed effects in preclinical models.

Mechanism of Action and Signaling Pathways







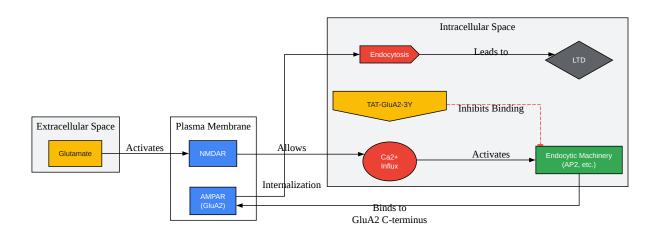
TAT-GluA2-3Y primarily functions by inhibiting the clathrin-mediated endocytosis of AMPA receptors, a critical process in long-term depression (LTD).[1] By preventing the removal of AMPARs from the postsynaptic membrane, TAT-GluA2-3Y effectively blocks the induction of LTD without affecting long-term potentiation (LTP) induction or basal synaptic transmission.

The stabilization of AMPARs at the synapse has significant downstream effects on various signaling pathways implicated in learning, memory, and neuronal survival. One of the key pathways modulated by TAT-GluA2-3Y is the cAMP-response element-binding protein (CREB) signaling cascade. By maintaining synaptic strength, TAT-GluA2-3Y can lead to enhanced CREB activation, a crucial step in the consolidation of long-term memories.

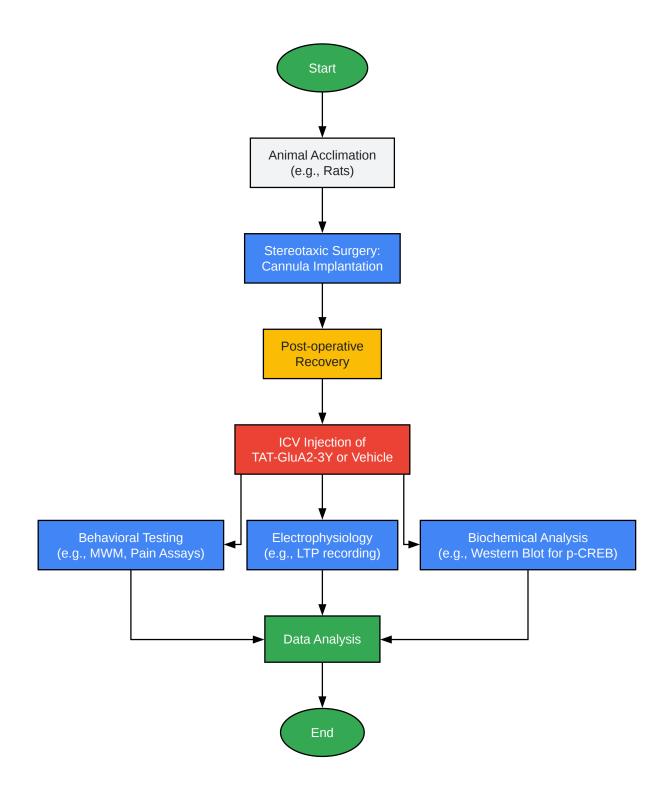
Furthermore, the regulation of AMPAR trafficking by TAT-GluA2-3Y may intersect with cell survival and apoptotic pathways, such as the PI3K/Akt and caspase-3 signaling cascades. While the direct links are still under investigation, the modulation of synaptic activity by TAT-GluA2-3Y could influence neuronal resilience in pathological conditions.

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for using TAT-GluA2-3Y.









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References

- 1. medchemexpress.com [medchemexpress.com]
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